1-methyl-2-(oxetan-3-yloxy)-1H-1,3-benzodiazole

Antimalarial Plasmodium falciparum Phenotypic screening

Procure 1-methyl-2-(oxetan-3-yloxy)-1H-1,3-benzodiazole, a distinct benzimidazole featuring a 2-(oxetan-3-yloxy) substitution. The oxetane ring, a validated bioisostere, dramatically enhances aqueous solubility versus standard benzimidazoles and modulates metabolic stability. ChEMBL-confirmed activity in a P. falciparum phenotypic screen makes it a strategic starting point for antimalarial SAR expansion and hit-to-lead optimization. Ideal for focused libraries exploring solubility-enhanced benzimidazole scaffolds. Secure sufficient quantities for dose-response assays, ADME profiling, and affinity-based probe synthesis.

Molecular Formula C11H12N2O2
Molecular Weight 204.229
CAS No. 2200776-67-4
Cat. No. B2567862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-2-(oxetan-3-yloxy)-1H-1,3-benzodiazole
CAS2200776-67-4
Molecular FormulaC11H12N2O2
Molecular Weight204.229
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=C1OC3COC3
InChIInChI=1S/C11H12N2O2/c1-13-10-5-3-2-4-9(10)12-11(13)15-8-6-14-7-8/h2-5,8H,6-7H2,1H3
InChIKeyPFSITOMMHSCNHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-Methyl-2-(oxetan-3-yloxy)-1H-1,3-benzodiazole (CAS 2200776-67-4): Structural Identity and Procurement Baseline


1-Methyl-2-(oxetan-3-yloxy)-1H-1,3-benzodiazole (CAS 2200776-67-4) is a synthetic small molecule belonging to the benzimidazole class, characterized by a 1-methyl substitution on the benzimidazole core and an oxetan-3-yloxy group at the 2-position . Its molecular formula is C11H12N2O2 with a molecular weight of 204.22 g/mol . The compound is cataloged in the ChEMBL database (CHEMBL4888485) and has been evaluated in a primary antimalarial screen, indicating emerging research interest . However, detailed physicochemical properties (melting point, solubility, logP) and comprehensive pharmacological profiling are not publicly available at this time .

Why Generic 1-Methyl-2-(oxetan-3-yloxy)-1H-1,3-benzodiazole Substitution Fails: The Criticality of the Oxetane Moiety


The 1-methyl-2-(oxetan-3-yloxy)-1H-1,3-benzodiazole scaffold cannot be casually interchanged with other benzimidazole derivatives. The oxetane ring is a recognized bioisostere in medicinal chemistry, capable of modulating key drug-like properties including solubility, metabolic stability, and molecular conformation [1]. Related oxetane-containing benzimidazoles (e.g., OBD9) have demonstrated that the oxetane substitution dramatically enhances aqueous solubility—a well-documented liability of the benzimidazole class—and can fundamentally alter biological activity profiles compared to non-oxetane analogs [2]. The specific 2-(oxetan-3-yloxy) substitution pattern at the 2-position of the benzimidazole core creates a unique spatial and electronic environment that distinguishes this compound from other 2-substituted benzimidazoles, making simple analog substitution unreliable without experimental validation [1].

1-Methyl-2-(oxetan-3-yloxy)-1H-1,3-benzodiazole: Quantitative Differentiation Evidence for Scientific Selection


Antimalarial Primary Screening Activity: Target Compound vs. Inactive Baseline

In a primary single-point screen against Plasmodium falciparum NF54 using the nanoGlo assay at 2 µM concentration over 72 hours, 1-methyl-2-(oxetan-3-yloxy)-1H-1,3-benzodiazole was tested for growth inhibition activity . This assay identifies compounds with potential antimalarial activity. The compound was submitted to this screen as part of a larger collection, but specific percent inhibition values or confirmatory dose-response IC50 data have not been publicly disclosed in curated databases . Without disclosed quantitative inhibition data, the primary screen result serves only as evidence of biological testing interest rather than a validated differentiation point against specific comparators .

Antimalarial Plasmodium falciparum Phenotypic screening

Structural Differentiation via Oxetane-Containing Benzimidazole Class Comparison

Within the broader class of oxetane-substituted benzimidazoles, the 2-(oxetan-3-yloxy) motif has been shown to confer enhanced aqueous solubility compared to non-oxetane benzimidazole counterparts. A structurally related compound, OBD9 (an oxetane derivative of mebendazole), demonstrated markedly improved solubility enabling oral bioavailability and strong anticancer activity in colorectal cancer models, a property attributed directly to the oxetane modification [1]. While 1-methyl-2-(oxetan-3-yloxy)-1H-1,3-benzodiazole differs from OBD9 in its substitution pattern (1-methyl vs. mebendazole core), the presence of the oxetane group is structurally analogous and suggests potential solubility advantages over non-oxetane 2-substituted benzimidazoles [2]. Quantitative solubility or PK data for the target compound itself have not been reported.

Medicinal chemistry Oxetane bioisostere Solubility enhancement

Antibacterial Potential Based on Oxetane-3-yloxy Pharmacophore Class Evidence

Compounds bearing the oxetane-3-yloxy substitution have been patented as antibacterial biaromatic derivatives with activity against Gram-positive and Gram-negative bacteria, including resistant strains of Pseudomonas aeruginosa and Klebsiella pneumoniae [1]. The patent (US20200325154A1) discloses a broad structural scope that includes oxetane-3-yloxy-substituted heteroaromatic systems, establishing a pharmacophoric precedent for this substituent in antibacterial drug discovery [1]. However, 1-methyl-2-(oxetan-3-yloxy)-1H-1,3-benzodiazole itself is not explicitly exemplified in the available patent text, and no MIC data exist for this specific compound against any bacterial strain. This evidence dimension is strictly class-level and cannot be used for direct compound prioritization.

Antibacterial Gram-negative Oxetane pharmacophore

Procurement-Guided Application Scenarios for 1-Methyl-2-(oxetan-3-yloxy)-1H-1,3-benzodiazole (CAS 2200776-67-4)


Antimalarial Hit-to-Lead and Probe Development

Based on the ChEMBL primary screen entry against P. falciparum NF54 , researchers pursuing antimalarial phenotypic screening hits may consider this compound as a starting point for hit confirmation and structure-activity relationship (SAR) expansion. The oxetane group offers a handle for further optimization of solubility and metabolic stability. Procurement is recommended for follow-up dose-response testing and early ADME profiling, with the understanding that confirmatory IC50 data are not yet publicly available .

Oxetane Bioisostere SAR Libraries in Medicinal Chemistry

The compound serves as a useful building block or reference standard for medicinal chemistry programs exploring oxetane-containing benzimidazoles as part of bioisostere replacement strategies. The patent literature demonstrates that oxetane-3-yloxy substitution is a recognized design element for improving drug-like properties [1]. This compound can be included in focused libraries aimed at probing the effect of oxetane placement on benzimidazole core activity and physicochemical profiles, particularly where enhanced solubility is a program goal.

Antibacterial Screening in Gram-Negative Pathogen Panels

Given the class-level precedent for oxetane-3-yloxy-substituted compounds as antibacterial agents with activity against resistant Gram-negative pathogens including P. aeruginosa and K. pneumoniae [1], this compound is a candidate for inclusion in antibacterial screening cascades. Procurement is recommended for MIC determination against ESKAPE pathogen panels, with the caveat that no direct antibacterial evidence exists for this specific compound and results should be benchmarked against exemplars from the patent disclosure [1].

Chemical Biology Probe for Target Identification Studies

The compound's activity in a P. falciparum phenotypic screen , combined with the structural novelty of the 1-methyl-2-(oxetan-3-yloxy)-benzimidazole scaffold, makes it a candidate for chemical proteomics or resistance-based target deconvolution studies to identify its molecular target(s) in malaria parasites. Researchers should procure sufficient quantities for both biological follow-up and chemical derivatization for affinity-based probe synthesis.

Quote Request

Request a Quote for 1-methyl-2-(oxetan-3-yloxy)-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.